molecular formula C10H13N3O B1372572 1-[4-(Aminomethyl)phenyl]imidazolidin-2-one CAS No. 1038283-11-2

1-[4-(Aminomethyl)phenyl]imidazolidin-2-one

Cat. No.: B1372572
CAS No.: 1038283-11-2
M. Wt: 191.23 g/mol
InChI Key: KWSZXYDYUDVQJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Aminomethyl)phenyl]imidazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-(aminomethyl)benzaldehyde with ethylenediamine, followed by cyclization to form the imidazolidin-2-one ring. The reaction conditions often involve the use of catalysts and solvents such as acetonitrile or dichloromethane at temperatures ranging from -40°C to room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Aminomethyl)phenyl]imidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted imidazolidin-2-one compounds .

Scientific Research Applications

1-[4-(Aminomethyl)phenyl]imidazolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Aminomethyl)phenyl]imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the substituents. The imidazolidin-2-one ring is known to interact with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

    1-[4-(Aminomethyl)phenyl]imidazolidin-2-thione: Similar structure but with a sulfur atom replacing the oxygen in the imidazolidin-2-one ring.

    1-[4-(Aminomethyl)phenyl]imidazolidin-2-imine: Features an imine group instead of the carbonyl group in the imidazolidin-2-one ring.

Uniqueness: 1-[4-(Aminomethyl)phenyl]imidazolidin-2-one is unique due to its specific substitution pattern and the presence of the imidazolidin-2-one ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(aminomethyl)phenyl]imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c11-7-8-1-3-9(4-2-8)13-6-5-12-10(13)14/h1-4H,5-7,11H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSZXYDYUDVQJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1038283-11-2
Record name 1-[4-(aminomethyl)phenyl]imidazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Aminomethyl)phenyl]imidazolidin-2-one
Reactant of Route 2
1-[4-(Aminomethyl)phenyl]imidazolidin-2-one
Reactant of Route 3
Reactant of Route 3
1-[4-(Aminomethyl)phenyl]imidazolidin-2-one
Reactant of Route 4
Reactant of Route 4
1-[4-(Aminomethyl)phenyl]imidazolidin-2-one
Reactant of Route 5
Reactant of Route 5
1-[4-(Aminomethyl)phenyl]imidazolidin-2-one
Reactant of Route 6
1-[4-(Aminomethyl)phenyl]imidazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.